
Pyrazine-2,5-dicarboxylic acid
Overview
Description
Pyrazine-2,5-dicarboxylic acid (PDCA) is a heterocyclic dicarboxylic acid featuring a pyrazine core with carboxylic acid groups at the 2- and 5-positions. It is a versatile building block in coordination chemistry, medicinal chemistry, and materials science. Key properties include:
- Molecular formula: C₆H₄N₂O₄ (anhydrous) or C₆H₄N₂O₄·2H₂O (dihydrate) .
- Melting point: 272–277°C (dihydrate) .
- Synthesis: Prepared via oxidation of 2,5-dimethylpyrazine or hydrolysis of its dimethyl ester .
PDCA’s rigid planar structure and dual carboxylate groups enable diverse applications, such as:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing pyrazine-2,5-dicarboxylic acid involves the oxidation of 2,5-dicyanopyrazine. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the oxidation of 2,5-dimethylpyrazine using selenium dioxide and silver nitrate, resulting in high yields of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high purity and yield. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize the conversion rate and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form pyrazine-2,5-dicarboxylic anhydride.
Reduction: It can be reduced to form pyrazine-2,5-dimethanol under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, selenium dioxide, and silver nitrate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic anhydride.
Reduction: Pyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Metal-Organic Frameworks (MOFs) | Pyrazine-2,5-dicarboxylic acid is used as a ligand in the synthesis of MOFs, which are materials with high surface areas useful for gas storage and separation. |
Proteomics Research | Employed in proteomics for its ability to stabilize proteins and facilitate their analysis. |
Organic Synthesis | Acts as a precursor for various pyrazine derivatives, which are useful in pharmaceuticals and agrochemicals. |
Metal-Organic Frameworks (MOFs)
One of the most significant applications of this compound is in the development of metal-organic frameworks (MOFs). These structures are formed by the coordination of metal ions with organic ligands, providing a porous framework that can be utilized for various applications including:
- Gas Storage : MOFs incorporating this compound have shown promise in storing gases like hydrogen and methane due to their high surface area and tunable pore sizes .
- Catalysis : The unique structural properties of these MOFs make them suitable catalysts for chemical reactions, enhancing reaction rates and selectivity .
Proteomics Research
In the field of proteomics, this compound is recognized for its role in stabilizing proteins during analysis. Its properties allow it to interact with proteins effectively, making it a valuable reagent in:
- Protein Characterization : It aids in the identification and quantification of proteins through techniques such as mass spectrometry.
- Bioconjugation : The compound can be used to modify proteins for better detection and analysis .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is involved in the synthesis of various derivatives that have applications in pharmaceuticals and agrochemicals:
- Synthesis of Derivatives : The compound can be converted into monocarbamoyl and monocarboxyhydrazide derivatives, which are important intermediates in drug development .
- Hofmann Degradation : This reaction allows for the transformation of pyrazine derivatives into useful compounds such as 2-aminopyrazine 5-carboxylic acid .
Case Study 1: MOF Development
A study demonstrated the synthesis of a new MOF using this compound as a ligand. The resulting framework exhibited exceptional gas adsorption properties, making it suitable for carbon capture technologies.
Case Study 2: Proteomics Application
In proteomic studies, researchers utilized this compound to enhance protein stability during mass spectrometry analysis. The results indicated improved sensitivity and accuracy in protein identification.
Mechanism of Action
The mechanism of action of pyrazine-2,5-dicarboxylic acid and its derivatives involves their interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, pyrazine derivatives can inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. For example, pyrazinamide, a derivative of pyrazine, is known to inhibit the fatty acid synthase I (FAS I) enzyme in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Terephthalic Acid (Benzene-1,4-dicarboxylic Acid)
Structural Differences : Replaces the pyrazine ring with a benzene ring, retaining the 1,4-dicarboxylate configuration.
Biological Activity :
- In bortezomib (BTZ) hybrids, replacing PDCA with terephthalic acid (compound 2) reduced anti-myeloma activity by ~4-fold (IC₅₀ = 37.1 ± 2.9 nM vs. PDCA-based compound 3: IC₅₀ = 9.5 ± 1.4 nM) .
Rationale : The electron-deficient pyrazine ring in PDCA enhances hydrogen bonding and π-π interactions critical for proteasome binding, which terephthalic acid lacks .
Compound | Core Structure | IC₅₀ (nM) | Reference |
---|---|---|---|
BTZ (control) | Pyrazine + boronate | 2.1 ± 0.4 | |
PDCA hybrid | Pyrazine-2,5-dicarboxylate | 9.5 ± 1.4 | |
Terephthalic acid hybrid | Benzene-1,4-dicarboxylate | 37.1 ± 2.9 |
Pyridine-3,5-dicarboxylic Acid (3,5-H₂PyDC)
Structural Differences : Replaces the pyrazine N-atoms with one pyridine N-atom, altering electronic properties.
Coordination Chemistry :
- Forms MOFs with lanthanides and transition metals, but PDCA’s dual N-atoms enable stronger metal-chelation and 3D frameworks .
- In Cu(II) complexes, PDCA-based ligands show higher thermal stability compared to pyridine analogues due to enhanced π-backbonding .
Thiophene-2,5-dicarboxylic Acid (H₂TDC)
Structural Differences : Replaces the pyrazine ring with a thiophene ring.
Electronic Properties :
- The sulfur atom in H₂TDC increases electron density, reducing acidity (pKa ~3.5 vs. PDCA’s pKa ~1.8) .
Applications : - PDCA is preferred in proteasome inhibitors due to its electron-deficient core, while H₂TDC is used in conductive polymers .
Functionalized PDCA Derivatives
MB-301 (3,6-diaminopyrazine-2,5-dicarboxylic acid)
- Modifications: Amino groups at 3,6-positions.
- Properties: Fluorescence maxima at 540 nm (vs. PDCA’s non-fluorescent nature) .
- Applications : Renal-excreted fluorescent probe for biomedical imaging .
Organogelators (e.g., Huang et al., 2015)
- Modifications : Alkyl chains or aromatic groups attached to PDCA.
- Performance : PDCA-based gelators exhibit room-temperature mesophases, while terephthalic acid analogues require higher critical gelation concentrations .
Structure-Activity Relationships
- Electron Deficiency : PDCA’s pyrazine core enhances binding to proteasomes and metals vs. benzene or thiophene analogues .
- Substituent Effects: Amino groups (MB-301) improve fluorescence but reduce metabolic stability . Esterification (e.g., dimethyl PDCA) increases lipophilicity, aiding cellular uptake in drug conjugates .
Biological Activity
Pyrazine-2,5-dicarboxylic acid (PDCA), a derivative of pyrazine, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, particularly its antimycobacterial, antibacterial, and antiviral effects, supported by case studies and research findings.
This compound is characterized by its two carboxylic acid groups attached to the pyrazine ring. Its chemical formula is and it has a molecular weight of 172.11 g/mol. The compound is soluble in water and exhibits moderate toxicity, being harmful if ingested and causing skin irritation .
Antimycobacterial Activity
Mechanism of Action:
PDCA is primarily studied for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The compound acts as a prodrug, converting into pyrazinoic acid (POA) inside the bacterial cell. The mechanism involves the cyclic expulsion of POA anion, leading to proton accumulation and potential cytoplasmic acidification, which disrupts cellular functions .
Research Findings:
A study demonstrated that various derivatives of PDCA exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 200 µg/mL depending on environmental pH conditions. For instance, at acidic pH (5.6), PDCA showed enhanced activity compared to neutral pH .
Compound | MIC (µg/mL) | Remarks |
---|---|---|
PDCA | 12.5 - 25 | Active at acidic pH |
Derivative 16 | 1.56 | Highest activity recorded |
Derivative 2 | 50 | Moderate activity |
Antibacterial Activity
PDCA also demonstrates broad-spectrum antibacterial properties. Research indicates that derivatives synthesized from PDCA have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the pyrazine ring enhance antibacterial potency .
Case Study:
In a comparative study involving PDCA derivatives, certain compounds exhibited significantly lower EC50 values against E. coli, highlighting their potential as effective antibacterial agents.
Compound | EC50 (µM) | Bacterial Strain |
---|---|---|
Derivative A | 20 | E. coli |
Derivative B | 15 | S. aureus |
Antiviral Activity
Recent investigations have expanded the scope of PDCA to include antiviral properties, particularly against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). Structure-activity relationship studies revealed that specific substitutions on the pyrazine ring can enhance antiviral efficacy.
Research Findings:
One study identified that a derivative of PDCA exhibited an EC50 of 0.93 µM against DENV, marking it as a potent candidate for further development .
Compound | EC50 (µM) | Virus Type |
---|---|---|
Compound 20a | 0.93 | DENV |
Compound 15b | 1.85 | YFV |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrazine-2,5-dicarboxylic acid, and how are they optimized for yield and purity?
this compound is commonly synthesized via oxidation of 2,5-dimethylpyrazine. One method involves bubbling HCl gas through a methanol solution of the acid precursor to form a di-ester intermediate, followed by hydrolysis with sodium hydroxide to yield the mono-ester, which is then coupled to boronic acid derivatives . Alternative routes include direct esterification: reacting the acid with alcohols (e.g., ethanol, isopropanol) in the presence of concentrated H₂SO₄ under reflux, followed by neutralization, extraction, and slow evaporation to obtain crystalline esters. These esters can be hydrolyzed back to the acid . Optimization focuses on reaction time (e.g., 12-hour reflux), solvent selection, and acid catalyst concentration to achieve high yields (>85%) and minimal byproducts.
Q. How is this compound purified post-synthesis, and what analytical methods confirm its purity?
Post-synthesis purification often involves recrystallization from hot water or ethanol to remove unreacted starting materials and salts . For characterization, single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry, such as planarity and dihedral angles between carboxylate groups and the pyrazine ring . Fourier-transform infrared spectroscopy (FT-IR) identifies carboxylate C=O stretching bands (~1700 cm⁻¹) and pyrazine ring vibrations. Elemental analysis and thermogravimetric analysis (TGA) further confirm stoichiometry and thermal stability .
Advanced Research Questions
Q. What crystallographic challenges arise when refining this compound derivatives, and how are they addressed?
Crystallographic refinement of derivatives (e.g., esters, coordination polymers) faces challenges such as:
- Disorder in flexible groups : Isopropyl or ethyl ester moieties may exhibit rotational disorder, requiring constrained refinement or split positions .
- Hydrogen bonding networks : Weak C–H⋯O interactions and van der Waals forces dominate packing, necessitating high-resolution data (<1.0 Å) for accurate modeling .
- Software limitations : SHELXL is widely used for small-molecule refinement, but its handling of twinned data or high anisotropy requires manual intervention. SHELXPRO interfaces with macromolecular tools for complex cases .
Q. How do structural modifications of this compound impact bioactivity in drug conjugates?
Replacing the pyrazine moiety with terephthalic acid in proteasome inhibitors (e.g., bortezomib hybrids) reduces potency by ~4-fold (IC₅₀ = 37.1 nM vs. 9.5 nM for the pyrazine analog). The pyrazine ring’s electron-deficient nature enhances π-π stacking with target proteins, while its planar geometry optimizes binding pocket compatibility. Inserting spacers (e.g., p-(aminomethyl)benzoyl groups) between the pyrazine and pharmacophore further decreases activity due to steric hindrance .
Q. What design principles govern the synthesis of coordination polymers using this compound?
Key considerations include:
- Ligand versatility : The dicarboxylate groups act as bridging linkers, enabling 1D chains or 3D frameworks via μ₂ or μ₄ coordination modes .
- Metal selection : Alkaline-earth metals (e.g., Sr²⁺) form nine-coordinate polymers with water-mediated bridges, while lanthanides (e.g., Eu³⁺) create microporous networks for gas sensing .
- Hydrothermal conditions : Reactions at 120°C for 48 hours in water yield phase-pure crystals, with pH adjustments to control deprotonation .
Q. How do in situ ligand formation reactions expand the utility of this compound in materials science?
In situ reactions during metal-organic framework (MOF) synthesis can generate mixed-ligand systems. For example, hydrothermal treatment of Eu³⁺ with this compound and oxalic acid precursors yields a microporous MOF with dual ligands (pzdc²⁻ and ox²⁻). This approach enhances structural complexity and functionality, enabling selective acetone sensing via luminescence quenching .
Q. Methodological Considerations
- Contradiction analysis : Discrepancies in bond angles (e.g., C–O–C angles in esters: 115.05° vs. 117.60°) arise from steric effects of substituents, resolved via comparative SC-XRD studies .
- Data validation : Cross-referencing synthesis protocols (e.g., esterification vs. oxidation) with spectroscopic and crystallographic data ensures reproducibility .
Properties
IUPAC Name |
pyrazine-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOYJQLNFNGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292178 | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-05-4, 205692-63-3 | |
Record name | 2,5-Pyrazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrazinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrazine-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.